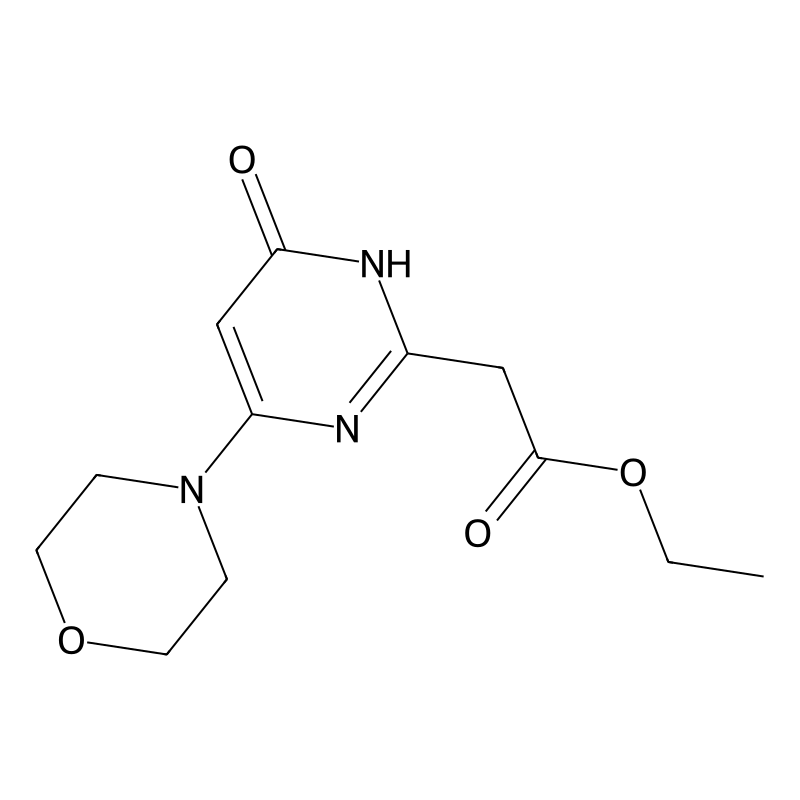

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Field: Organic Chemistry

Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Application in Photoreaction

Application in Drug Research and Development

Field: Pharmaceutical Chemistry

Summary: The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

Methods: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

Results: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and a morpholine moiety. The compound has the molecular formula and a molecular weight of approximately 267.28 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity.

- Hydrolysis: The ester group can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding acid and alcohol.

- Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: The compound may also engage in condensation reactions to form larger heterocyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate exhibit a range of biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .

The synthesis of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate typically involves multi-step organic reactions. One common method includes:

- Formation of the Dihydropyrimidine Core: This can be achieved through cyclocondensation reactions involving urea or thiourea derivatives with aldehydes.

- Introduction of the Morpholine Group: Morpholine can be added to the reaction mixture under appropriate conditions to form the desired morpholino derivative.

- Esterification: Finally, the carboxylic acid formed during synthesis can be esterified with ethanol to yield the final product .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has several promising applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new drugs targeting infectious diseases and cancer.

- Chemical Probes: It may serve as a chemical probe for studying biological mechanisms or pathways.

- Research Reagent: The compound is utilized in various research settings for its unique structural properties.

Studies on Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate have focused on its interactions with biological targets:

- Protein Binding: Investigations into how this compound binds to proteins can reveal insights into its mechanism of action and potential side effects.

- Enzyme Activity Modulation: Research has shown that it may affect enzyme activity, which is crucial for understanding its therapeutic effects .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Morpholin-4-yl)-pyrimidinone | Contains a pyrimidine ring | Lacks the ethyl acetate moiety |

| 5-(Morpholino)-uracil | Similar pyrimidine structure | Primarily used as an antiviral agent |

| Ethyl 2-(pyrimidin-4-yloxy)acetate | Similar ester structure | Different functional groups affecting solubility |

The unique combination of the morpholine moiety with the dihydropyrimidine structure sets Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate apart from these similar compounds, potentially enhancing its biological activity and application scope.